molecular formula C8H9BrClNO B2904859 2-Bromo-5-chloro-3-isopropoxypyridine CAS No. 2365418-86-4

2-Bromo-5-chloro-3-isopropoxypyridine

Cat. No. B2904859
CAS RN: 2365418-86-4
M. Wt: 250.52
InChI Key: YODLEYOAGCVAEE-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-3-isopropoxypyridine” is a chemical compound with the molecular formula C8H9BrClNO . It has a molecular weight of 250.52 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9BrClNO/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid or lump .

Scientific Research Applications

Halogen Atom Migration in Halogeno-Derivatives

Research into halogeno-derivatives of pyridines, including compounds similar to 2-Bromo-5-chloro-3-isopropoxypyridine, has shown interesting behavior in halogen atom migration. For instance, the chlorination of 3-bromo-2,4-dihydroxypyridine leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a migration of the bromine atom from the 3-position to the 5-position (Hertog & Schogt, 2010).

Synthesis of Pentasubstituted Pyridines

The unique halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used in the synthesis of pentasubstituted pyridines, demonstrating the potential of halogenated pyridines as valuable building blocks in medicinal chemistry research (Wu et al., 2022).

Preparation of Metal-Complexing Molecular Rods

Efficient syntheses of brominated bipyridines and bipyrimidines, derivatives closely related to this compound, have been developed for the preparation of metal-complexing molecular rods, highlighting the role of halogenated pyridines in the development of advanced materials (Schwab et al., 2002).

Amination of Polyhalopyridines

The selective amination of polyhalopyridines, including compounds similar to this compound, has been achieved with high yield and chemoselectivity, demonstrating the compound's potential in organic synthesis (Ji et al., 2003).

Development as a Practical 2,3-Pyridyne Precursor

3-Bromo-2-chloro-4-methoxypyridine, a compound structurally similar to this compound, has been developed as a practical 2,3-pyridyne precursor, highlighting the utility of bromo-chloro pyridine derivatives in synthetic chemistry (Walters et al., 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin and eye irritation (H315-H319) . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves and eye/face protection .

properties

IUPAC Name

2-bromo-5-chloro-3-propan-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(10)4-11-8(7)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODLEYOAGCVAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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